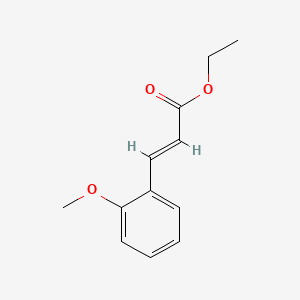

Ethyl (E)-o-methoxycinnamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAFSLBAINHGTN-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264009 | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-54-2, 33877-05-3 | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (E)-o-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl o-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)-o-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (E)-o-methoxycinnamate

Introduction

Ethyl (E)-o-methoxycinnamate is an α,β-unsaturated ester belonging to the cinnamate family. Cinnamate derivatives are of significant interest in the fields of pharmaceuticals, cosmetics, and materials science due to their diverse biological activities and utility as synthetic intermediates. The methoxy-substituted phenyl ring and the conjugated ester system are key structural features that impart unique properties, including potential UV-filtering capabilities analogous to commercially used para-substituted cinnamates like Octinoxate.[1] This guide provides a comprehensive overview of a robust synthetic strategy for preparing this compound, detailed experimental protocols, and a thorough analysis of the characterization techniques required to validate its structure, stereochemistry, and purity. Our approach is grounded in explaining the causal relationships behind methodological choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Synthetic Strategies: A Mechanistic Perspective

The formation of the characteristic α,β-unsaturated carbonyl system in cinnamates can be achieved through several classic and modern organic reactions. The choice of strategy is dictated by factors such as stereoselectivity, atom economy, availability of starting materials, and reaction conditions.

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions : These are powerful methods for forming carbon-carbon double bonds from carbonyl compounds. The HWE reaction, a modification of the Wittig reaction, is particularly advantageous for synthesizing α,β-unsaturated esters.[2] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a traditional Wittig ylide.[3] A key benefit of the HWE reaction is that the byproduct, a water-soluble dialkyl phosphate salt, is easily removed during aqueous workup, simplifying purification.[3] Furthermore, HWE reactions with stabilized ylides, such as the one derived from triethyl phosphonoacetate, strongly favor the formation of the thermodynamically more stable (E)-alkene, which is crucial for obtaining the desired stereoisomer.[3][4]

-

Claisen-Schmidt Condensation : This base-catalyzed condensation between an aldehyde (o-methoxybenzaldehyde) and an ester (ethyl acetate) is a direct route to cinnamate esters.[5][6] However, this reaction often requires a strong base like sodium ethoxide or sodium metal, which can lead to side reactions such as the Cannizzaro reaction of the aldehyde, potentially lowering the yield of the desired product.[7][8]

-

Perkin Reaction : The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[9][10] This method primarily produces the cinnamic acid derivative, which would then require a subsequent esterification step (e.g., Fischer-Speier esterification) to yield the final ethyl ester.[11][12] This two-step process, while effective, is less efficient than a direct approach.

For this guide, we will focus on the Horner-Wadsworth-Emmons (HWE) reaction due to its high (E)-stereoselectivity, operational simplicity, and straightforward purification.

Recommended Synthetic Protocol: Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of this compound from o-methoxybenzaldehyde and triethyl phosphonoacetate. The base chosen is lithium hydroxide monohydrate, which offers a milder, solvent-free, or minimally-solvent approach that is both effective and environmentally conscious.[13]

Overall Synthesis Workflow

The process begins with the reaction setup, followed by the HWE reaction, aqueous workup to remove byproducts, extraction, and final purification of the target compound.

Caption: Fig 1: Overall workflow for the synthesis and analysis.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equiv. | Notes |

| o-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 10.0 | 1.0 | Liquid, starting material |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 10.0 | 1.0 | Liquid, HWE reagent |

| Lithium hydroxide monohydrate | LiOH·H₂O | 41.96 | 12.0 | 1.2 | Solid, base |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - | - | Extraction solvent |

| Saturated aq. NH₄Cl | NH₄Cl (aq) | - | - | - | Quenching solution |

| Brine | NaCl (aq) | - | - | - | Washing solution |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | Drying agent |

| Silica Gel | SiO₂ | - | - | - | For column chromatography |

| Hexanes/Ethyl Acetate | - | - | - | - | Eluent for chromatography |

Step-by-Step Procedure

-

Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-methoxybenzaldehyde (1.36 g, 10.0 mmol) and triethyl phosphonoacetate (2.24 g, 10.0 mmol).

-

Initiation : Add lithium hydroxide monohydrate (0.50 g, 12.0 mmol) to the mixture.

-

Reaction : Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product spot should be UV-active and have a higher Rf value than the starting aldehyde.

-

Quenching : Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to the flask.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Washing : Combine the organic layers and wash with brine (20 mL). The purpose of the brine wash is to remove any residual water and inorganic salts from the organic phase.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure this compound as a colorless or pale yellow oil.

Characterization of this compound

Thorough characterization is essential to confirm the identity, (E)-stereochemistry, and purity of the synthesized product. A combination of spectroscopic methods is employed for this purpose.

Characterization Logic

Caption: Fig 2: Complementary data from spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry of the product. Spectra should be recorded in a deuterated solvent such as CDCl₃.

Expected ¹H NMR Data (500 MHz, CDCl₃): The chemical shifts for the ortho isomer will differ slightly from the more commonly reported para isomer, especially in the aromatic region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.95 | d, J ≈ 16.0 Hz | 1H | H-α (vinyl) | Deshielded by the adjacent phenyl ring. The large coupling constant is definitive proof of the (E) or trans stereochemistry.[14][15] |

| ~7.50 | dd | 1H | Aromatic | Aromatic proton ortho to the vinyl group. |

| ~7.35 | ddd | 1H | Aromatic | Aromatic proton para to the vinyl group. |

| ~6.95 | m | 2H | Aromatic | Two overlapping aromatic protons. |

| ~6.40 | d, J ≈ 16.0 Hz | 1H | H-β (vinyl) | Shielded relative to H-α. Coupled only to H-α with a large trans coupling constant.[15] |

| 4.25 | q | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |

| 3.90 | s | 3H | -O-CH₃ | Singlet for the methoxy group protons. |

| 1.33 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | C=O (ester) | Typical chemical shift for a conjugated ester carbonyl. |

| ~158.0 | C-OCH₃ (arom.) | Aromatic carbon directly attached to the methoxy group. |

| ~142.0 | C-α (vinyl) | Deshielded vinyl carbon. |

| ~131.5 | CH (arom.) | Aromatic CH. |

| ~129.0 | CH (arom.) | Aromatic CH. |

| ~123.5 | C (quat., arom.) | Quaternary aromatic carbon attached to the vinyl group. |

| ~120.5 | CH (arom.) | Aromatic CH. |

| ~119.0 | C-β (vinyl) | Shielded vinyl carbon. |

| ~111.0 | CH (arom.) | Aromatic CH. |

| ~60.5 | -O-CH₂- | Methylene carbon of the ethyl ester. |

| ~55.5 | -O-CH₃ | Methoxy group carbon. |

| ~14.5 | -CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (sp³) C-H |

| ~1715 | C=O stretch | α,β-Unsaturated Ester |

| ~1630 | C=C stretch | Alkene |

| ~1600, ~1490 | C=C stretch | Aromatic Ring |

| ~1250, ~1030 | C-O stretch | Ester and Aryl Ether |

| ~980 | =C-H bend (out-of-plane) | (E)-disubstituted alkene |

The strong absorption around 1715 cm⁻¹ confirms the ester carbonyl, while the band at ~980 cm⁻¹ provides further evidence for the (E)-alkene configuration.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For this compound (C₁₂H₁₄O₃), the expected molecular weight is 206.24 g/mol .

-

Expected Molecular Ion Peak (M⁺) : m/z = 206[17]

-

Common Fragmentation Peaks : m/z = 177 ([M-C₂H₅]⁺), 161 ([M-OC₂H₅]⁺), 133 ([M-COOC₂H₅]⁺)

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | - |

| Molecular Weight | 206.24 g/mol | [17] |

| Appearance | Colorless to pale yellow oil or solid | - |

| Melting Point | 49 - 50 °C (for p-isomer, o- may differ) | [17][18] |

Safety Considerations

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.

-

Chemical Hazards : o-Methoxybenzaldehyde and triethyl phosphonoacetate can be irritants. Lithium hydroxide is corrosive. Handle all chemicals in a well-ventilated fume hood.

-

Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Organic waste and aqueous waste should be collected in separate, labeled containers.

Conclusion

This guide outlines a reliable and efficient synthesis of this compound via the Horner-Wadsworth-Emmons reaction. The rationale for selecting this synthetic route is its high stereoselectivity for the desired (E)-isomer and the operational simplicity of the procedure and subsequent purification. The detailed characterization protocol, utilizing NMR, IR, and MS, provides a robust framework for validating the structural integrity and purity of the final product. By understanding the "why" behind the experimental choices and the logic of the analytical workflow, researchers can confidently synthesize and characterize this valuable compound for further application in scientific discovery and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281783, Ethyl methoxycinnamate. Retrieved from [Link]

-

Sathee, J. (n.d.). Perkin Reaction Mechanism. IIT Kanpur. Retrieved from [Link]

-

Various Authors (n.d.). Perkin reaction (cinnamic acid synthesis) | Request PDF. ResearchGate. Retrieved from [Link]

-

Gopalakrishnan, M., Sureshkumar, P., Kanagarajan, V., & Thanusu, J. (2007). The Perkin condensation of benzaldehyde (PhCHO) and acetic anhydride (Ac2O) in the presence of an alkali acetate. Journal of the Indian Chemical Society, 84(11), 1146-1151. Retrieved from [Link]

-

American Chemical Society (2023). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. ACS Publications. Retrieved from [Link]

-

University of California, Irvine (2013). EXPERIMENT 3: HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]

-

Nguyen, K. C., & Weizman, H. (2007). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. J. Chem. Educ., 84(1), 119. Adapted for WebAssign. Retrieved from [Link]

-

Speed, T. J., McIntyre, J. P., & Thamattoor, D. M. (2000). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education, 77(5), 639. Retrieved from [Link]

-

The Good Scents Company (n.d.). Ethyl methoxycinnamate. Retrieved from [Link]

-

Wikipedia contributors (2023). Perkin reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Taylor & Francis Online (n.d.). Claisen–Schmidt condensation – Knowledge and References. Retrieved from [Link]

-

Chegg Inc. (2022). Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate (2018). An Improved Synthesis of (E)Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Retrieved from [Link]

-

ResearchGate (2021). One-Step Synthesis of ortho-Hydroxycinnamaldehyde | Request PDF. Retrieved from [Link]

-

Wikipedia contributors (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Villalba, M., et al. (2014). Thermal esterification of glycerol with cinnamic and methoxycinnamic acids without solvent or catalyst. Chemical Engineering Journal, 237, 246-256. Retrieved from [Link]

-

Dicks, A. P., et al. (n.d.). Expeditious Horner-Wadsworth-Emmons Synthesis Of Methyl Cinnamate Esters Under Aqueous Conditions. Studylib. Retrieved from [Link]

-

Jutti, F. R., et al. (2018). COMPARISON OF ESTERIFICATION AND TRANSESTERIFICATION METHOD IN SYNTHESIS OF OCTYL P-METHOXYCINNAMATE (OPMC) FROM KAEMPFERIA GALANGA. Rasayan Journal of Chemistry, 11(2), 551-557. Retrieved from [Link]

-

Organic Syntheses (n.d.). Ethyl Cinnamate. Retrieved from [Link]

-

ResearchGate (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives. Retrieved from [Link]

- Mio, S., Okui, H., & Tsukamoto, Y. (2000). U.S. Patent No. 6,054,607. Washington, DC: U.S. Patent and Trademark Office.

-

Rohleder, D., & Vana, P. (2017). ¹H-NMR spectra of the product ethyl p-methoxycinnamate. ResearchGate. Retrieved from [Link]

- CN114436835A - Preparation process of ethyl p-methoxycinnamate. (2022). Google Patents.

-

Ranade, G. G., & Shinde, N. G. (1997). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Indian Journal of Chemical Technology, 4, 269-272. Retrieved from [Link]

-

ResearchGate (2018). ¹H-NMR spectra of ethyl trans-p-methoxycinnamate. Retrieved from [Link]

- US6965055B2 - Process for producing cinnamaldehyde derivatives, use thereof and the like. (2005). Google Patents.

-

ResearchGate (2007). ATR-FT-IR spectra of E-EHMC on baby mouse skin. Retrieved from [Link]

-

Ataman Kimya A.Ş. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]

-

Scribd (n.d.). NMR Analysis of Ethyl Hexyl p-Methoxysinamate. Retrieved from [Link]

-

Ataman Kimya (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5355130, Octinoxate. Retrieved from [Link]

-

Wikipedia contributors (2024). Octyl methoxycinnamate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

ResearchGate (2014). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase. Retrieved from [Link]

-

Duan, B., et al. (2023). A Green and Efficient Synthesis of 3-Hydroxy-4-methoxycinnamaldehyde via a Calcium Oxide–Ethanol Heterogeneous System. ACS Omega. Retrieved from [Link]

- Patsnap (n.d.). Preparation method and application of octyl methoxycinnamate.

- CN103450020B - P-methoxy cinnamic acid ester preparation method. (2015). Google Patents.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5372863, o-Methoxycinnamaldehyde. Retrieved from [Link]

-

Jurnal Kimia Sains dan Aplikasi (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS. Retrieved from [Link]

-

Chegg Inc. (2021). Solved Attach the IR spectrum of ethyl. Retrieved from [Link]

Sources

- 1. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]

- 2. Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis | Chegg.com [chegg.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. studylib.net [studylib.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US6054607A - Process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]

- 9. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 10. Perkin reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. docta.ucm.es [docta.ucm.es]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 17. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. scent.vn [scent.vn]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (E)-o-methoxycinnamate

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of Ethyl (E)-o-methoxycinnamate (CAS No. 33877-05-3), an organic ester of significant interest in chemical synthesis and materials science. While its para- and ethylhexyl-substituted analogs are extensively documented due to their widespread use as UV filters in the cosmetics industry, the ortho-isomer possesses unique steric and electronic characteristics that warrant a dedicated analysis. This document consolidates available experimental data, provides expert interpretation of its expected chemical behavior, and outlines robust, validated methodologies for its synthesis and characterization. The guide is structured to deliver field-proven insights for researchers, chemists, and drug development professionals, emphasizing the causal relationships between molecular structure and observable properties.

Introduction: The Significance of Isomeric Distinction

Cinnamate esters are a well-established class of compounds, prized for their aromatic and electronic properties. The position of substituents on the phenyl ring dramatically influences the molecule's conformation, reactivity, and interaction with electromagnetic radiation. This guide focuses specifically on the ortho-methoxy substituted ethyl cinnamate.

Unlike its widely studied counterpart, Ethyl (E)-p-methoxycinnamate, the placement of the methoxy group at the C2 position introduces significant steric hindrance. This forces a non-planar conformation between the phenyl ring and the acrylate side chain, which in turn alters the molecule's electronic conjugation, crystal packing, and, consequently, its physical and spectral properties. Understanding these differences is paramount for predicting its behavior in synthetic pathways, formulating it into products, or studying its biological activity. This guide will therefore not only present the known data for the ortho-isomer but also provide a comparative context with the more common para-isomer to highlight these critical distinctions.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all further analysis.

-

Systematic IUPAC Name: ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate

-

Common Names: this compound; Ethyl 3-(2-methoxyphenyl)acrylate

-

Molecular Formula: C₁₂H₁₄O₃

The structure consists of a central ethyl acrylate unit attached to a benzene ring, which is substituted with a methoxy group at the ortho (position 2) position. The "(E)" designation confirms the trans configuration of the double bond, which is the more thermodynamically stable isomer.

Caption: Molecular Structure of this compound

Physicochemical Properties

Experimental data for the ortho-isomer is limited compared to its para-counterpart. The following table summarizes the available and predicted information.

| Property | Value | Source & Notes |

| Physical State | Liquid at room temperature | Inferred from boiling point and lack of reported melting point. |

| Boiling Point | 172 °C | Experimental[1] |

| Density | 1.080 ± 0.06 g/cm³ | Predicted[1] |

| Melting Point | Not available | Contrast with the para-isomer, which is a solid with a melting point of 49-50 °C.[6][7] The ortho-substitution likely disrupts crystal lattice packing, resulting in a lower melting point. |

| Water Solubility | Insoluble | Predicted based on the hydrophobic nature of the molecule. |

| Organic Solubility | Soluble | Predicted to be soluble in common organic solvents like ethanol, methanol, chloroform, and ethyl acetate, similar to other cinnamate esters. |

Expertise & Causality: The significant difference in physical state between the ortho- and para-isomers (liquid vs. solid) is a direct consequence of molecular geometry. The linear, symmetric shape of the para-isomer allows for efficient packing into a stable crystal lattice, resulting in a relatively high melting point of 49-50 °C.[6][7] In contrast, the ortho-methoxy group introduces a "kink" in the molecule, sterically hindering close packing and disrupting the intermolecular forces (van der Waals, dipole-dipole) necessary for solidification at room temperature.

Synthesis and Manufacturing Pathways

The synthesis of this compound is typically achieved through olefination reactions where the key C=C double bond is formed. The two most reliable and industrially relevant methods are the Wittig (or Horner-Wadsworth-Emmons) reaction and the Claisen-Schmidt condensation.

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Wittig Reaction

The Wittig reaction offers high selectivity for the (E)-isomer and is a reliable method for this transformation. This protocol is based on established procedures for analogous aldehydes.[8]

Objective: To synthesize this compound from 2-methoxybenzaldehyde.

Materials:

-

2-Methoxybenzaldehyde

-

Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

Round-bottomed flask, magnetic stirrer, argon/nitrogen line

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add 2-methoxybenzaldehyde (1.0 eq). Dissolve it in anhydrous dichloromethane.

-

Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.05 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the mixture for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), visualizing the consumption of the aldehyde.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.

-

Purification: The resulting residue, containing the product and triphenylphosphine oxide byproduct, is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to isolate the pure this compound.

-

Verification: Confirm the structure and purity of the isolated product using NMR and IR spectroscopy.

Trustworthiness: This protocol is self-validating. The progress is monitored by TLC until the starting material is consumed. The final product's purity and identity are confirmed by spectroscopic methods, ensuring the transformation was successful. The formation of the triphenylphosphine oxide byproduct is a key indicator of the Wittig reaction's progression.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (4H): Unlike the symmetric AA'BB' system of the para-isomer, the ortho-isomer will show a complex multiplet pattern in the range of δ 6.8-7.6 ppm. The protons will be distinct and coupled to each other.

-

Vinylic Protons (2H): Two doublets are expected. The proton alpha to the carbonyl (C=CH-COOEt) will be around δ 6.3-6.5 ppm, and the proton beta to the carbonyl (Ar-CH=C) will be further downfield around δ 7.6-7.8 ppm. A large coupling constant (J ≈ 16 Hz) between them will confirm the (E)-trans stereochemistry.[9]

-

Ethyl Ester Protons (5H): A quartet (2H) around δ 4.2 ppm (O-CH₂) and a triplet (3H) around δ 1.3 ppm (CH₃), with a coupling constant of J ≈ 7 Hz.

-

Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping with isopropanol.

-

Acquire a background spectrum of the empty crystal.

-

Apply a small drop of the liquid this compound sample directly onto the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

Expected Characteristic IR Absorptions:

-

~3000-2850 cm⁻¹: C-H stretching (aromatic, vinylic, and aliphatic).

-

~1715 cm⁻¹: A strong, sharp absorption for the C=O stretch of the α,β-unsaturated ester. This is a critical peak for confirming the identity.

-

~1630 cm⁻¹: C=C stretching of the alkene.

-

~1600, 1480 cm⁻¹: C=C stretching within the aromatic ring.

-

~1250, 1170 cm⁻¹: C-O stretching from the ester and the aryl ether functionalities.

Potential Applications and Scientific Relevance

While not as commercially prevalent as its para-isomer analog used in sunscreens, this compound serves as a valuable molecule for several applications:

-

Synthetic Intermediate: It is a versatile building block in organic synthesis for creating more complex molecules, particularly pharmaceuticals and natural product analogs.

-

Fragrance Component: Cinnamate esters are known for their sweet, balsamic, and fruity odors. The ortho-isomer likely possesses a unique scent profile valuable in perfumery.

-

Photochemical Research: The steric hindrance of the ortho-methoxy group provides a unique model for studying the effects of molecular conformation on photochemical processes like (E/Z) photoisomerization and photodimerization, which are critical for understanding the stability of UV-filtering molecules.[11]

Safety and Handling

Based on GHS data for the compound (CAS 33877-05-3), the following hazards are identified:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Standard laboratory precautions should be taken. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

PubChem - National Institutes of Health. (n.d.). Ethyl methoxycinnamate. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). ATR-FT-IR spectra of 3.44 3 10 À6 mol/cm 2 E-EHMC on baby mouse skin. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of ethyl trans-p-methoxycinnamate. Retrieved January 18, 2026, from [Link]

- University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.

Sources

- 1. ethyl o-methoxycinnamate CAS#: 33877-05-3 [amp.chemicalbook.com]

- 2. 24393-54-2(Ethyl (E)-3-(2-Methoxyphenyl)prop-2-enoate) | Kuujia.com [kuujia.com]

- 3. 33877-05-3|Ethyl 3-(2-methoxyphenyl)acrylate|BLD Pharm [bldpharm.com]

- 4. ethyl o-methoxycinnamate | 33877-05-3 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 4-methoxycinnamate synthesis - chemicalbook [chemicalbook.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of Ethyl (E)-o-methoxycinnamate: A Technical Guide

Introduction: Ethyl (E)-o-methoxycinnamate is an organic compound of significant interest in chemical synthesis and materials science. As a derivative of cinnamic acid, its spectroscopic properties are crucial for its identification, purity assessment, and the elucidation of its structural characteristics. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The causality behind the observed spectral features is explained from the perspective of a Senior Application Scientist, offering insights valuable to researchers and professionals in drug development and related fields.

Molecular Structure and Isomerism

The structure of this compound features an ethyl ester group and a methoxy group in the ortho position of the phenyl ring, attached to a trans-configured carbon-carbon double bond. This specific arrangement of substituents significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, vinylic, methoxy, and ethyl protons. The trans-configuration of the double bond is readily confirmed by the large coupling constant (typically around 16 Hz) between the vinylic protons.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | d | 1H | Vinylic Proton (α to C=O) |

| ~7.5 - 7.6 | dd | 1H | Aromatic Proton |

| ~7.3 - 7.4 | td | 1H | Aromatic Proton |

| ~6.9 - 7.0 | m | 2H | Aromatic Protons |

| ~6.4 - 6.5 | d | 1H | Vinylic Proton (β to C=O) |

| ~4.2 - 4.3 | q | 2H | -OCH₂CH₃ |

| ~3.9 | s | 3H | -OCH₃ |

| ~1.3 - 1.4 | t | 3H | -OCH₂CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

-

Vinylic Protons: The downfield chemical shift of the vinylic proton alpha to the carbonyl group is due to the deshielding effect of the carbonyl's anisotropy. The large coupling constant (J ≈ 16 Hz) is characteristic of a trans-alkene.

-

Aromatic Protons: The ortho-methoxy substitution pattern leads to a complex splitting pattern for the aromatic protons. The proximity of the methoxy and the ethyl cinnamate groups influences their respective chemical shifts due to steric and electronic effects.

-

Ethyl Group: The ethyl group exhibits a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~158 | Aromatic C-OCH₃ |

| ~142 | Vinylic C (β to C=O) |

| ~131 | Aromatic CH |

| ~128 | Aromatic CH |

| ~124 | Aromatic C |

| ~121 | Aromatic CH |

| ~118 | Vinylic C (α to C=O) |

| ~111 | Aromatic CH |

| ~60 | -OCH₂CH₃ |

| ~55 | -OCH₃ |

| ~14 | -OCH₂CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

-

Carbonyl Carbon: The ester carbonyl carbon resonates at a characteristic downfield position (~167 ppm).

-

Aromatic Carbons: The carbon attached to the methoxy group is significantly shielded compared to the other aromatic carbons. The substitution pattern influences the chemical shifts of all aromatic carbons.

-

Vinylic Carbons: The chemical shifts of the vinylic carbons are influenced by their position relative to the carbonyl group and the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C=O, C=C, and C-O bonds.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic and aromatic) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~980 | Strong | =C-H bend (trans-alkene) |

Interpretation and Causality:

-

Carbonyl Stretch: The C=O stretching frequency is slightly lower than that of a saturated ester due to conjugation with the C=C double bond.

-

C=C Stretches: The spectrum will show distinct bands for the alkene and aromatic C=C stretching vibrations.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ester and the aryl ether are expected.

-

Out-of-Plane Bending: A strong band around 980 cm⁻¹ is a key diagnostic feature for the trans-disubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 206, corresponding to the molecular formula C₁₂H₁₄O₃.

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 161.

-

Loss of an ethyl radical (-CH₂CH₃) to give a fragment at m/z = 177.

-

A peak at m/z = 133 corresponding to the o-methoxycinnamoyl cation.

-

Interpretation and Causality:

The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments. The ester linkage and the bonds adjacent to the aromatic ring are common sites of fragmentation.

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Acquire the ¹³C NMR spectrum using the same instrument.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Protocol for Electron Ionization (EI)-MS:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Data Acquisition Workflow

Caption: Workflow for spectroscopic analysis.

References

Due to the limited availability of publicly accessible, comprehensive spectroscopic data specifically for this compound, this guide provides expected values based on the analysis of its isomers and general principles of spectroscopy. For researchers synthesizing this compound, the experimental protocols provided will allow for the generation and confirmation of these spectroscopic characteristics. Authoritative spectral databases such as the Spectral Database for Organic Compounds (SDBS) and publications in peer-reviewed chemistry journals are recommended resources for comparing experimentally obtained data.

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of ortho-Methoxycinnamic Acid Esters

Abstract

This technical guide provides a comprehensive framework for the synthesis, isolation, and detailed characterization of ortho-methoxycinnamic acid esters. These compounds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document moves beyond simple procedural lists to offer an in-depth analysis of the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the described protocols but also adapt them to their specific needs. We will explore canonical synthetic routes, delve into the nuances of purification strategies, and outline a multi-technique approach for rigorous structural validation, grounded in authoritative spectroscopic data.

Introduction: The Significance of ortho-Methoxycinnamic Acid Esters

Cinnamic acids and their derivatives are a broad class of organic compounds found extensively in the plant kingdom, where they serve as key precursors in various biosynthetic pathways.[1] The methoxy-substituted analogues, particularly ortho-methoxycinnamic acid and its esters, present a unique scaffold for scientific investigation. The placement of the methoxy group at the ortho position on the phenyl ring induces specific steric and electronic effects that influence the molecule's conformation, reactivity, and biological activity.

These compounds have been identified as valuable intermediates in the synthesis of pharmaceuticals and are explored for their potential anticancer, antioxidant, and anti-inflammatory properties.[2][3] Their structural backbone is also utilized in the development of materials with specific optical properties, such as UV filters.[4] A thorough understanding of their synthesis and purification is therefore paramount for advancing research in these fields. This guide aims to provide the foundational knowledge and practical protocols necessary to achieve this.

Synthetic Pathways to ortho-Methoxycinnamic Acid Esters

The creation of the characteristic α,β-unsaturated ester structure of cinnamic acid derivatives can be achieved through several reliable synthetic strategies. The choice of method is often dictated by the availability of starting materials, desired scale, and stereochemical considerations (typically, the E-isomer is the thermodynamically favored product).

The Perkin Reaction: A Classic Condensation Approach

Developed by William Henry Perkin in 1868, the Perkin reaction is a powerful method for synthesizing α,β-unsaturated aromatic acids.[5][6] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[7]

Mechanism & Rationale: The reaction is typically initiated by heating o-methoxybenzaldehyde with an excess of acetic anhydride and an alkali acetate salt (e.g., sodium acetate).[8] The acetate ion acts as a base, deprotonating the acetic anhydride to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A series of condensation and elimination steps ensue, ultimately yielding the cinnamic acid derivative after hydrolysis.[7][8] The use of excess anhydride often serves as the solvent for this high-temperature reaction.[8][9]

Caption: The Perkin reaction pathway for o-methoxycinnamic acid synthesis.

The Wittig Reaction: A Versatile Olefination Method

The Wittig reaction, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, is a cornerstone of alkene synthesis.[10] It provides a highly reliable route to form a carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (the Wittig reagent).[11][12]

Mechanism & Rationale: This pathway begins with the synthesis of the Wittig reagent. An appropriate phosphonium salt is deprotonated with a strong base (like n-butyllithium) to form the nucleophilic ylide.[11] For synthesizing ortho-methoxycinnamic acid esters, a stabilized ylide derived from a phosphonoacetate ester is typically used. This ylide then reacts with o-methoxybenzaldehyde. The reaction proceeds through a cycloaddition to form a transient four-membered oxaphosphetane intermediate.[12][13] This intermediate rapidly collapses, forming the desired alkene (the cinnamate ester) and triphenylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[11][13] Stabilized ylides generally favor the formation of the (E)-alkene.[14]

Caption: Generalized Wittig reaction workflow for ester synthesis.

Esterification: From Acid to Ester

If the synthesis yields ortho-methoxycinnamic acid, a subsequent esterification step is required.

-

Fischer-Speier Esterification: This is the classic acid-catalyzed esterification between the carboxylic acid and an alcohol.[15] The reaction is typically performed by refluxing the acid in an excess of the desired alcohol with a catalytic amount of a strong acid like sulfuric acid.[16]

-

Steglich Esterification: For more sensitive substrates, the Steglich esterification offers a milder alternative. This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction at room temperature.[2]

Isolation and Purification: A Self-Validating System

The success of any synthesis is contingent upon the effective isolation and purification of the target compound. The goal is a self-validating system where each step's purity is confirmed before proceeding.

Experimental Protocol: Synthesis and Purification Workflow

This protocol details the synthesis of an ortho-methoxycinnamic acid ester via a Wittig-type reaction, followed by a robust purification sequence.

Part A: Synthesis (Horner-Wadsworth-Emmons Reaction)

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine anhydrous methanol, sodium methoxide solution, and trimethylphosphonoacetate. Stir until a homogenous solution of the ylide is formed.[10]

-

Aldehyde Addition: Slowly add ortho-methoxybenzaldehyde to the stirred ylide solution. An exothermic reaction may be observed.

-

Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically developing with a hexane/ethyl acetate mixture.[17] The disappearance of the aldehyde spot indicates reaction completion.

-

Quenching: Once complete, carefully quench the reaction by adding a dilute acid (e.g., 1 M HCl) to neutralize the basic methoxide.

Part B: Isolation and Purification

-

Liquid-Liquid Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate to isolate the crude ester.[4] Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid. Finally, wash with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[16]

-

Column Chromatography: The primary purification step involves column chromatography.[15][16]

-

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[17] The less polar ester will elute before the more polar residual starting materials or byproducts.

-

Procedure: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).[17] Load the crude product onto the column. Elute the column with a gradient of solvents, starting with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increasing the polarity.[2] Collect fractions and analyze them by TLC to identify those containing the pure product.[16]

-

-

Recrystallization (Optional): For solid esters, recrystallization can be an excellent final polishing step.

-

Rationale: This technique purifies crystalline compounds based on differences in solubility. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[18] A mixed solvent system, such as methanol/water or ethanol/water, is often effective for cinnamic acid derivatives.[19]

-

Procedure: Dissolve the solid from the combined chromatography fractions in a minimal amount of a hot, appropriate solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[18][19]

-

Caption: A comprehensive workflow for the isolation and purification of esters.

Structural Characterization and Authoritative Grounding

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized ester. A combination of spectroscopic methods provides a complete picture of the molecule.

Spectroscopic Analysis

| Technique | Instrumentation | Sample Preparation | Expected Observations for o-Methoxycinnamic Acid Ester |

| ¹H NMR | High-field NMR Spectrometer (≥400 MHz)[1] | Dissolve sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with TMS as an internal standard.[1] | - Singlet for methoxy (-OCH₃) protons (~3.8-3.9 ppm).- Doublets for the vinyl protons of the acrylate group, with a large coupling constant (J ≈ 16 Hz) confirming the trans (E) configuration.[20]- Multiplets in the aromatic region corresponding to the ortho-substituted phenyl ring.- Signals corresponding to the alkyl chain of the ester. |

| ¹³C NMR | High-field NMR Spectrometer (≥400 MHz)[15] | Same as ¹H NMR. DEPT-135 and DEPT-90 experiments can aid in identifying carbon types.[15] | - Signal for the ester carbonyl carbon (~167 ppm).- Signals for the two vinyl carbons.- Four distinct signals for the aromatic carbons (due to symmetry).- Signal for the methoxy carbon (~55 ppm).- Signals for the ester alkyl group carbons. |

| FT-IR | Fourier-Transform Infrared Spectrometer | Sample can be analyzed neat (as a thin film), as a KBr pellet, or in solution.[21] | - Strong C=O stretch for the ester carbonyl group (~1710-1730 cm⁻¹).[20][22]- C=C stretch for the alkene (~1630 cm⁻¹).[20]- C-O stretches for the ester and ether linkages (~1150-1250 cm⁻¹).- Aromatic C=C stretches (~1500-1600 cm⁻¹).[22] |

| Mass Spec. | Mass Spectrometer (e.g., with Electrospray Ionization - ESI)[1] | Dissolve sample in a suitable solvent like methanol or acetonitrile. | - A clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of the target ester. |

Physical Characterization

-

Melting Point: For solid products, a sharp melting point range indicates high purity. This can be compared to literature values if available.[10]

-

Chromatographic Purity: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[23][24] A single, sharp peak is indicative of a pure compound.

Conclusion

This guide has detailed the primary synthetic routes, robust isolation protocols, and comprehensive characterization techniques for ortho-methoxycinnamic acid esters. By understanding the chemical principles behind each step—from the choice of a Perkin versus a Wittig reaction to the selection of a solvent system for chromatography—researchers are empowered to troubleshoot and adapt these methods effectively. The successful synthesis and purification of these valuable compounds open doors to further exploration of their biological activities and material applications, contributing to advancements in drug discovery and materials science.

References

-

Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available at: [Link]

-

Jadhav, S. R., & Gaikwad, V. (2014). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Crystal Structure Theory and Applications, 3, 59-69. Available at: [Link]

-

Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Austin Peay State University, ASPIRE. Available at: [Link]

-

Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Available at: [Link]

-

Jacobs, T., & Mohamed, F. (2013). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. PubMed. Available at: [Link]

-

Lee, S. C., et al. (2007). Enzymatic synthesis of cinnamic acid derivatives. PubMed. Available at: [Link]

-

Jacobs, T., & Mohamed, F. (2013). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. ResearchGate. Available at: [Link]

-

Chem Survival. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Available at: [Link]

-

da Silva, A. B., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO. Available at: [Link]

-

Yadav, V. G., & Chandalia, S. B. (1996). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Indian Journal of Chemical Technology. Available at: [Link]

-

University of California, Irvine. (2013). EXPERIMENT 3: HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE. Available at: [Link]

-

Michalska, D., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health (NIH). Available at: [Link]

-

Wikipedia. (n.d.). Perkin reaction. Available at: [Link]

-

Urbańska, M., et al. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Taylor & Francis Online. Available at: [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Available at: [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Kumar, A. (2017). A Concise Introduction of Perkin Reaction. Longdom Publishing. Available at: [Link]

-

J&K Scientific LLC. (2021). Perkin Reaction. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Multifunctional Cinnamic Acid Derivatives. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of E-Cinnamic acid on Newcrom R1 HPLC column. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available at: [Link]

- Google Patents. (n.d.). CN103450020B - P-methoxy cinnamic acid ester preparation method.

-

National Institutes of Health (NIH). (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Available at: [Link]

-

Chemistry Lover. (2023). Perkin condensation. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

-

Academic Journals. (2012). Isolation and identification of phytochemical constituents from Scrophularia takesimensis. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Available at: [Link]

-

NIST WebBook. (n.d.). 3-Hydroxy-4-methoxycinnamic acid. Available at: [Link]

-

International Journal of Research and Scientific Innovation (IJRSI). (2025). Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. Available at: [Link]

- Google Patents. (n.d.). EP0795315A2 - Isoamyl p-methoxycinnamate of natural origin, production of higher p-methoxycinnamic acid esters by natural process and their use as UV-filters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.br [scielo.br]

- 3. academicjournals.org [academicjournals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. jk-sci.com [jk-sci.com]

- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 16. researchgate.net [researchgate.net]

- 17. aspire.apsu.edu [aspire.apsu.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

"biological activity screening of Ethyl (E)-o-methoxycinnamate"

An In-Depth Technical Guide to the Biological Activity Screening of Ethyl (E)-o-methoxycinnamate

Executive Summary

This compound, more commonly referenced in literature as Ethyl p-methoxycinnamate (EPMC), is a prominent bioactive compound predominantly isolated from the rhizomes of Kaempferia galanga L., a medicinal plant used extensively in traditional Asian medicine.[1][2] This technical guide provides a comprehensive framework for the systematic screening of EPMC's diverse biological activities. We move beyond simple protocol listing to offer a logically structured narrative grounded in scientific rationale, enabling researchers to design and execute robust screening cascades. This document details field-proven in vitro, ex vivo, and in vivo methodologies to investigate the anti-inflammatory, anti-angiogenic, anticancer, antimicrobial, and other key bioactivities of this promising natural product.

Introduction to this compound (EPMC)

EPMC is a cinnamic acid ester that has garnered significant scientific interest for its multifaceted pharmacological profile.[3] Extracted from Kaempferia galanga, it is a major constituent responsible for many of the plant's therapeutic effects.[4] Its potential applications span from anti-inflammatory and anticancer therapies to cosmeceuticals for skin pigmentation disorders.[5][6] This guide serves as a foundational resource for researchers aiming to explore and validate the therapeutic potential of EPMC.

Anti-inflammatory and Analgesic Activity Screening

The anti-inflammatory properties of EPMC are well-documented and serve as a logical starting point for its biological characterization.[6][7] The core mechanism involves the suppression of key inflammatory mediators, including pro-inflammatory cytokines and cyclooxygenase (COX) enzymes.[7][8]

Rationale for Experimental Choices

A multi-tiered screening approach is recommended, beginning with in vitro assays to establish direct molecular interactions and cellular effects, followed by in vivo models to confirm efficacy in a complex physiological system.

-

In Vitro Assays: These are crucial for pinpointing specific molecular targets. We prioritize assays for COX enzyme inhibition and cytokine suppression in macrophages, as these are central pillars of the inflammatory cascade.

-

In Vivo Assays: The cotton pellet-induced granuloma model in rats is a sub-chronic inflammatory model that effectively mimics the proliferative phase of inflammation, making it ideal for evaluating the efficacy of EPMC.[9] The tail-flick test provides a direct measure of analgesic (pain-relieving) effects, which often accompany anti-inflammatory activity.[10]

Experimental Protocols

This assay determines the direct inhibitory effect of EPMC on the key enzymes in prostaglandin synthesis.

-

Source: A commercial COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical) is recommended for standardized and reliable results.

-

Principle: The assay measures the peroxidase activity of COX enzymes. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the hydroperoxide products of the COX reaction is measured colorimetrically at 590 nm.

-

Procedure:

-

Prepare a stock solution of EPMC in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Add various concentrations of EPMC or a reference inhibitor (e.g., Indomethacin).[8]

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid followed by the colorimetric substrate.

-

Shake the plate for 30 seconds and read the absorbance at 590 nm.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value, which is the concentration of EPMC required to inhibit 50% of the enzyme activity.

This protocol assesses EPMC's ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-1.[10]

-

Cell Line: Use a human macrophage cell line like U937 or a murine macrophage line like RAW 264.7.

-

Procedure:

-

Seed macrophages in a 96-well plate and differentiate them if necessary (e.g., with PMA for U937 cells).

-

Pre-treat the cells with various concentrations of EPMC for 1-2 hours.

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL).

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-1 in the supernatant using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

-

-

Data Analysis: Plot the cytokine concentration against the EPMC concentration to determine the dose-dependent inhibitory effect.

This model evaluates the anti-proliferative effect of EPMC in a sub-chronic inflammation model.[9]

-

Animals: Use male Wistar rats (150-200g).

-

Procedure:

-

Anesthetize the rats.

-

Make a small incision on the back and subcutaneously implant a sterilized cotton pellet (e.g., 50 mg).

-

Administer EPMC orally (e.g., at doses of 200, 400, and 800 mg/kg) or a reference drug (e.g., Indomethacin) daily for 7 days.[9]

-

On day 8, sacrifice the animals, dissect the granuloma tissue surrounding the cotton pellet, and dry it at 60°C until a constant weight is achieved.

-

-

Data Analysis: The difference between the initial and final dry weight of the cotton pellet represents the weight of the granuloma tissue formed. Calculate the percentage of inhibition compared to the control group.

Data Summary

| Activity | Assay | Model System | Key Findings (IC50 / Effect) | Reference |

| Anti-inflammatory | COX-1 Inhibition | In Vitro | IC50: 1.12 µM | [8] |

| COX-2 Inhibition | In Vitro | IC50: 0.83 µM | [8] | |

| NF-κB Inhibition | B16F10 Melanoma Cells | IC50: 88.7 µM | [11][12] | |

| Granuloma Inhibition | Cotton Pellet (Rat) | Significant inhibition at 200-800 mg/kg | [9][10] | |

| Analgesic | Tail Flick Assay | Rat | 159.1% delay at 800 mg/kg | [10] |

Mechanistic Pathway Visualization

The anti-inflammatory action of EPMC is largely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

Caption: EPMC inhibits the NF-κB signaling pathway.

Anti-Angiogenic Potential Assessment

Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including inflammation and tumor growth. EPMC has demonstrated significant anti-angiogenic effects, primarily by inhibiting key functions of endothelial cells.[1][10]

Rationale for Experimental Choices

-

Ex Vivo Aortic Ring Assay: This assay provides an excellent model that bridges the gap between in vitro and in vivo studies. It maintains the complex three-dimensional architecture and cell-cell interactions of a blood vessel, offering a physiologically relevant context to study the sprouting of new microvessels.[9]

-

In Vitro Endothelial Cell Assays: To dissect the specific cellular mechanisms, a suite of assays using Human Umbilical Vein Endothelial Cells (HUVECs) is employed. These assays individually assess cell proliferation, migration, and differentiation (tube formation), which are all critical steps in the angiogenic process.[1]

Experimental Protocols

-

Source: Thoracic aortas are dissected from euthanized Wistar rats.

-

Procedure:

-

Clean the aorta of periadventitial fat and cut it into 1-2 mm thick rings.

-

Embed the rings in a collagen gel matrix (e.g., Matrigel) in a 48-well plate.

-

Culture the rings in endothelial cell growth medium supplemented with various concentrations of EPMC or a vehicle control. A known inhibitor like Suramin can be used as a positive control.[7]

-

Incubate for 7-9 days, replacing the medium every 2 days.

-

Observe and photograph the sprouting of microvessels from the aortic rings daily using an inverted microscope.

-

-

Data Analysis: Quantify the anti-angiogenic effect by measuring the length and number of microvessels sprouting from the rings.

This assay models the differentiation step of angiogenesis, where endothelial cells form capillary-like structures.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure:

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated plate.

-

Treat the cells with different concentrations of EPMC.

-

Incubate for 6-18 hours to allow for tube formation.

-

Visualize the tubular networks using a microscope and capture images.[7]

-

-

Data Analysis: Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Experimental Workflow Visualization

Caption: Workflow for anti-angiogenic screening of EPMC.

Anticancer and Anti-Metastasis Activity Evaluation

EPMC exhibits cytotoxic effects against several cancer cell lines and can inhibit metastasis, making it a compound of interest for oncology research.[4][13] Its mechanisms include targeting cellular energy metabolism and key survival pathways like PI3K/Akt/NFκB.[11][14]

Rationale for Experimental Choices

-

Cytotoxicity Screening: The MTT assay is a standard, high-throughput colorimetric assay to quickly assess the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[15] Screening against a panel of cell lines (e.g., B16F10 melanoma, MCF-7 breast cancer) is essential to determine its spectrum of activity.[4][15]

-

Anti-Metastasis Assays: Cell migration and invasion are hallmarks of metastasis. The wound healing assay is a straightforward method to assess collective cell migration, while the Transwell invasion assay provides a more sophisticated model of cell invasion through an extracellular matrix barrier.[12]

-

Mechanism of Action: Western blotting is the gold standard for investigating changes in protein expression and phosphorylation status within specific signaling pathways, such as the PI3K/Akt/NFκB pathway, which is frequently dysregulated in cancer.[11]

Experimental Protocols

-

Cell Lines: A panel of cancer cell lines (e.g., B16F10 melanoma, A549 lung cancer, MCF-7 breast cancer).[4][15]

-

Procedure:

-

Seed cancer cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of EPMC concentrations for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Read the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Cell Line: A migratory cancer cell line, such as B16F10 melanoma.[12]

-

Procedure:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing a non-toxic concentration of EPMC.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

-

Data Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure and compare the migration rate between treated and untreated cells.

Data Summary

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| B16F10 | Melanoma | Cytotoxicity (Presto Blue) | 97.09 µg/mL | [4][13] |

| A549 | Lung Cancer | Cytotoxicity (Presto Blue) | 1407.75 µg/mL (inactive) | [4][13] |

| MCF-7 | Breast Cancer | Cytotoxicity (MTT) | 360 µg/mL | [15] |

| HepG2 | Liver Cancer | Apoptotic Induction | - | [13] |

Antimicrobial Activity Screening

EPMC has shown activity against a range of microorganisms, including bacteria, fungi, and notably, Mycobacterium tuberculosis.[16][17]

Rationale for Experimental Choices

The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth.[16] This method is efficient, requires small volumes of compound, and can be adapted for high-throughput screening against a panel of relevant pathogens. Determining the Minimum Bactericidal Concentration (MBC) is a logical next step to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[18]

Experimental Protocol: Broth Microdilution for MIC/MBC

-

Microorganisms: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).[16]

-

Procedure (MIC):

-

Prepare a two-fold serial dilution of EPMC in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism, no EPMC) and negative (broth only) controls.

-